Sitagliptin succinyl

Catalog No.
S998883
CAS No.
2088771-60-0
M.F
C20H19F6N5O5
M. Wt
523.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin succinyl

CAS Number

2088771-60-0

Product Name

Sitagliptin succinyl

IUPAC Name

2-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid

Molecular Formula

C20H19F6N5O5

Molecular Weight

523.4 g/mol

InChI

InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10-,14?/m1/s1

InChI Key

SDIOBAOATSWLLA-IAPIXIRKSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O

Mechanism of Action

Studies have explored the mechanism by which Sitagliptin Fumarate Adduct functions. Sitagliptin, the primary component, inhibits DPP-4, leading to increased levels of incretins like GLP-1 (glucagon-like peptide-1). GLP-1 promotes insulin secretion from pancreatic beta cells and suppresses glucagon secretion, ultimately lowering blood sugar levels []. Fumaric acid, on the other hand, is proposed to have a separate mechanism involving activation of AMPK (adenosine monophosphate-activated protein kinase) which regulates cellular metabolism [].

Preclinical Studies

Preclinical studies using animal models have shown promising results for Sitagliptin Fumarate Adduct in managing type 2 diabetes. Studies in rodents demonstrated improved glycemic control, reduced blood sugar levels, and enhanced insulin sensitivity [, ].

Clinical Trials

Clinical trials investigating the efficacy and safety of Sitagliptin Fumarate Adduct for type 2 diabetes are currently limited. More research is needed to determine its effectiveness in humans compared to established diabetes medications.

Safety and Side Effects

The safety profile of Sitagliptin Fumarate Adduct is still under investigation. Potential side effects associated with sitagliptin, the primary component, include gastrointestinal issues, headache, and upper respiratory tract infections []. Further studies are required to assess the safety and tolerability of Sitagliptin Fumarate Adduct in a broader population.

Sitagliptin succinyl is a pharmaceutical compound primarily known for its role as a dipeptidyl peptidase-4 inhibitor. It is an active ingredient in several medications used to manage type 2 diabetes by enhancing the body's ability to lower blood sugar levels. The compound works by inhibiting the enzyme that breaks down incretin hormones, which are crucial for insulin secretion and glucose regulation. Sitagliptin succinyl is characterized by its unique structure, which includes a 4-(2,4,5-trifluorophenyl) butyric acid moiety, contributing to its pharmacological efficacy .

  • Information on the specific hazards of Sitagliptin Fumarate Adduct is scarce.
  • As an impurity, it's likely removed during Sitagliptin purification to minimize potential side effects in patients [].
During its metabolic and synthetic processes:

  • Inhibition of Dipeptidyl Peptidase-4: Sitagliptin binds to the active site of the Dipeptidyl Peptidase-4 enzyme, preventing it from inactivating incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This leads to increased insulin secretion and decreased glucagon levels .
  • Hydrolysis: In synthetic pathways, sitagliptin can be produced through hydrolysis reactions involving various intermediates, which may include esters and amides .

Sitagliptin succinyl is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Monotherapy: It can be prescribed alone to improve glycemic control.
  • Combination Therapy: Sitagliptin is often used in conjunction with other antidiabetic medications to enhance therapeutic efficacy .

Sitagliptin succinyl shares similarities with other Dipeptidyl Peptidase-4 inhibitors but has unique structural features that differentiate it from these compounds:

Compound NameStructural FeaturesUnique Aspects
VildagliptinContains a different aromatic ring structureMore potent inhibition of Dipeptidyl Peptidase-4
SaxagliptinFeatures a cyclopropane moietyLonger half-life compared to sitagliptin
LinagliptinContains a unique bicyclic structureDoes not require dose adjustment for renal impairment
AlogliptinSimilar core structure but different substituentsFewer drug-drug interactions due to metabolic pathways

Uniqueness of Sitagliptin Succunil

Sitagliptin succunil's unique trifluorophenyl group contributes significantly to its pharmacological profile, making it effective while minimizing side effects compared to other compounds in the same class.

XLogP3

-1.9

Dates

Modify: 2024-04-14

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